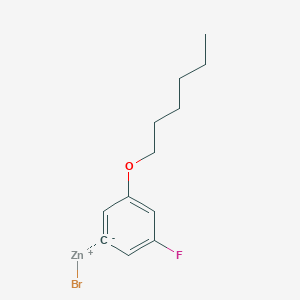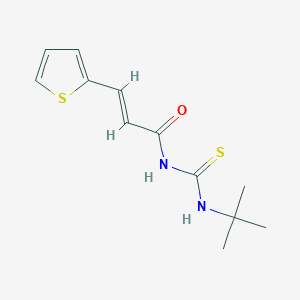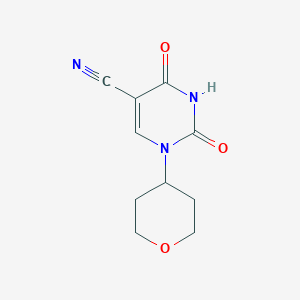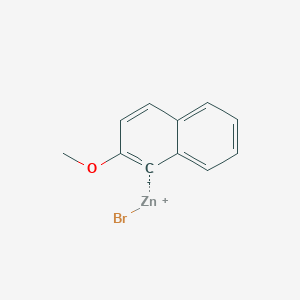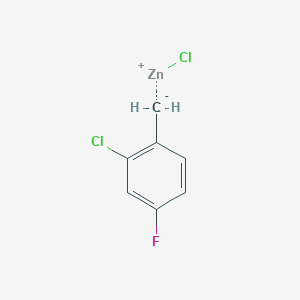
2-Chloro-4-fluorobenZylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorobenzylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both chlorine and fluorine atoms on the benzyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorobenzylzinc chloride typically involves the reaction of 2-Chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Chloro-4-fluorobenzyl chloride+Zn→2-Chloro-4-fluorobenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzylzinc chloride undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: Participates in reactions like Negishi coupling, where it couples with organic halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Electrophiles: Such as alkyl halides, aryl halides, and acyl chlorides.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from these reactions depend on the electrophile used. For example:
With alkyl halides: Forms substituted benzyl compounds.
With aryl halides: Produces biaryl compounds.
With acyl chlorides: Yields ketones.
Scientific Research Applications
2-Chloro-4-fluorobenzylzinc chloride is used in various scientific research applications, including:
Organic synthesis: As a reagent in the formation of complex organic molecules.
Medicinal chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: For the preparation of functionalized materials with specific properties.
Biological studies: In the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluorobenzylzinc chloride exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in chemical reactions. The compound can transfer its benzyl group to an electrophile, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- 2,6-Difluorobenzylzinc bromide
Comparison
Compared to similar compounds, 2-Chloro-4-fluorobenzylzinc chloride offers unique reactivity due to the presence of both chlorine and fluorine atoms. This dual substitution can enhance selectivity and reactivity in certain chemical transformations, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H5Cl2FZn |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
DKIPIUANTZYPIE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


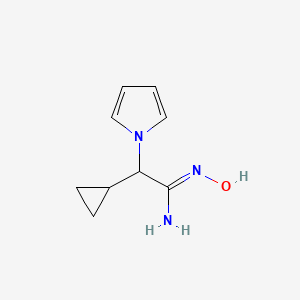

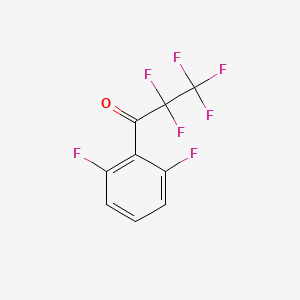

![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
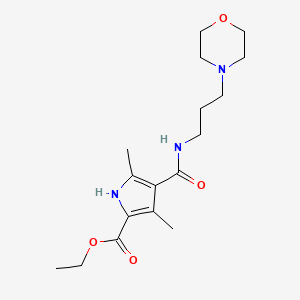
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)
![6-tert-butyl-8-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14878467.png)
